molecular formula C10H9NO2 B111118 7-Methoxy-3-indolecarboxaldehyde CAS No. 109021-59-2

7-Methoxy-3-indolecarboxaldehyde

Cat. No. B111118
M. Wt: 175.18 g/mol
InChI Key: ATFRUNSOMCCJDJ-UHFFFAOYSA-N
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Description

The compound 7-Methoxy-3-indolecarboxaldehyde is a derivative of indole, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activities. Indole derivatives are known for their diverse range of applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of indole derivatives can be approached through various methods. One such method is the mechanochemical synthesis, which is a solvent-free approach that minimizes risk, especially when dealing with reactive species like hydroxylamine hydrochloride. This method was successfully applied to synthesize N-substituted indole-3-carboxaldehyde oximes, which are key intermediates in the production of indole phytoalexins with antimicrobial properties. The process achieved a high yield of 95% after 20 minutes of milling, demonstrating an environmentally friendly and sustainable character of mechanochemistry .

Molecular Structure Analysis

The molecular structure of a closely related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined using single-crystal X-ray diffraction and FT-IR spectroscopy. Theoretical calculations using Hartree-Fock and Density Functional Theory methods were also performed to compare with experimental data. The molecular electrostatic potential map and frontier molecular orbitals were created for the compound, providing insights into its electronic properties .

Chemical Reactions Analysis

Indole-3-carboxaldehydes are versatile intermediates that can undergo various chemical reactions. For instance, they can participate in indium-mediated ternary reactions with allyl bromide and enamines to produce bisindolyl alkanes and indolyl-heterocyclic alkanes in excellent yields. These reactions proceed with greater ease when substituted allyl bromides are used . Additionally, the reduction of indole-1-carboxaldehydes with borane/THF can yield 1-methylindoles, di(indolylmethyl) ethers, and indolylmethyl indolines, among other products. This novel reduction demonstrates the potential for electrophilic substitution at position 3 of the indole ring .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-Methoxy-3-indolecarboxaldehyde are not detailed in the provided papers, the structural analysis of related compounds suggests that such molecules would exhibit interesting electronic and surface properties. The presence of methoxy and carboxaldehyde functional groups would influence the compound's reactivity, solubility, and potential interactions with biological targets. The molecular structure and electronic properties are crucial for understanding the reactivity and potential applications of these compounds in various chemical and biological contexts .

Scientific Research Applications

Structural Analysis and Synthesis Methods

  • The structural geometry of oxime derivatives of indole compounds, including those related to "7-Methoxy-3-indolecarboxaldehyde", has been studied, revealing distinct geometrical configurations that influence their chemical reactivity and potential applications in materials science and pharmaceutical chemistry. Specifically, oxime derivatives exhibit cis and trans geometry relative to the indole core, affecting their hydrogen bonding and crystal structures (Janes et al., 2001).

Mechanochemical Synthesis

  • Mechanochemical approaches have been employed to synthesize N-substituted indole-3-carboxaldehyde oximes, including derivatives of "7-Methoxy-3-indolecarboxaldehyde". This method offers a safer and environmentally friendly alternative to solution-phase reactions, enabling the synthesis of indole derivatives with antimicrobial properties and highlighting the potential for scalable production (Baláž et al., 2019).

Nucleophilic Substitution Reactions

  • "7-Methoxy-3-indolecarboxaldehyde" and its analogs serve as versatile substrates for nucleophilic substitution reactions, allowing for the regioselective synthesis of various indole derivatives. These reactions expand the utility of indole-based compounds in synthesizing complex organic molecules with potential pharmaceutical applications (Yamada et al., 2012).

Antimicrobial Properties

  • Indole derivatives, including those related to "7-Methoxy-3-indolecarboxaldehyde", have been synthesized and investigated for their antimicrobial properties. The structural modification of these compounds influences their biological activity, offering insights into the design of new antimicrobial agents (Nakkady et al., 2000).

Future Directions

The future directions of research involving 7-Methoxy-3-indolecarboxaldehyde could involve exploring its potential applications in various fields. This could include its use in the synthesis of new pharmaceuticals, development of new materials, and exploration of its biological activities .

properties

IUPAC Name

7-methoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(6-12)5-11-10(8)9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFRUNSOMCCJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399831
Record name 7-Methoxy-3-indolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-3-indolecarboxaldehyde

CAS RN

109021-59-2
Record name 7-Methoxy-3-indolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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